1,3,4-Thiadiazole-2-sulfonamide, 5-phenyl-
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Overview
Description
1,3,4-Thiadiazole-2-sulfonamide, 5-phenyl- is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure. This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Thiadiazole-2-sulfonamide, 5-phenyl- can be synthesized through several methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction typically requires heating at elevated temperatures to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production of 1,3,4-thiadiazole derivatives often involves large-scale synthesis using similar reaction conditions as laboratory methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Thiadiazole-2-sulfonamide, 5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1,3,4-Thiadiazole-2-sulfonamide, 5-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of agrochemicals, including herbicides and fungicides.
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole-2-sulfonamide, 5-phenyl- involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, disrupting essential biochemical pathways. For example, it may inhibit carbonic anhydrase, leading to a decrease in the production of bicarbonate and protons . This inhibition can result in antimicrobial and anticancer effects .
Comparison with Similar Compounds
1,3,4-Thiadiazole-2-sulfonamide, 5-phenyl- can be compared with other similar compounds such as:
Acetazolamide: A sulfonamide derivative used as a diuretic and in the treatment of glaucoma.
Ethyl-1,5-diphenyl-3-(5-sulfamoyl-1,3,4-thiadiazole-2-ylcarbamoyl)-1H-pyrazole-4-carboxylate: A compound with potential anticancer properties.
The uniqueness of 1,3,4-thiadiazole-2-sulfonamide, 5-phenyl- lies in its specific substitution pattern and the resulting biological activities.
Properties
CAS No. |
63886-81-7 |
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Molecular Formula |
C8H7N3O2S2 |
Molecular Weight |
241.3 g/mol |
IUPAC Name |
5-phenyl-1,3,4-thiadiazole-2-sulfonamide |
InChI |
InChI=1S/C8H7N3O2S2/c9-15(12,13)8-11-10-7(14-8)6-4-2-1-3-5-6/h1-5H,(H2,9,12,13) |
InChI Key |
RGUOGOHDRMUYGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)S(=O)(=O)N |
Origin of Product |
United States |
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